molecular formula C16H20O9 B13862234 Propyl Paraben 4-Glucuronide

Propyl Paraben 4-Glucuronide

Cat. No.: B13862234
M. Wt: 356.32 g/mol
InChI Key: HVFINIMQRFKIPD-RGESMDCXSA-N
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Description

Propyl Paraben 4-Glucuronide is a metabolite of propyl paraben, a compound commonly used as a preservative in cosmetics, pharmaceuticals, and food products. This metabolite is formed through the process of glucuronidation, a major metabolic pathway for xenobiotic and endobiotic compounds. This compound is of significant interest in toxicology and environmental studies as it serves as a key indicator in research exploring the biotransformation of parabens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl Paraben 4-Glucuronide can be synthesized through the enzymatic glucuronidation of propyl paraben. This process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction. The reaction mixture is continuously monitored and optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Propyl Paraben 4-Glucuronide primarily undergoes hydrolysis reactions. These reactions can be catalyzed by enzymes such as β-glucuronidase, which cleaves the glucuronide moiety, releasing the parent compound, propyl paraben .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous solutions at a neutral pH. Enzymatic hydrolysis is often preferred due to its specificity and efficiency. Common reagents used in these reactions include β-glucuronidase and buffer solutions to maintain the desired pH .

Major Products Formed

The major product formed from the hydrolysis of this compound is propyl paraben. This reaction is significant in the context of toxicology and environmental studies as it helps in understanding the fate and transformation of parabens in biological systems .

Scientific Research Applications

Propyl Paraben 4-Glucuronide has several scientific research applications:

    Toxicology: It is used to study the metabolism and biotransformation of parabens in biological systems.

    Environmental Studies: The compound is used to trace the fate of parabens in water treatment facilities and ecosystems.

    Analytical Chemistry: this compound is used in the development of analytical methods to detect and quantify the presence of propyl paraben and its metabolites in biological samples.

Mechanism of Action

Propyl Paraben 4-Glucuronide exerts its effects primarily through its role as a metabolite of propyl paraben. The glucuronidation process, facilitated by UDP-glucuronosyltransferase, transforms propyl paraben into its glucuronide conjugate, making it more water-soluble and easier to excrete from the body. This process is crucial for the detoxification and elimination of parabens from biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl Paraben 4-Glucuronide
  • Ethyl Paraben 4-Glucuronide
  • Butyl Paraben 4-Glucuronide

Uniqueness

Propyl Paraben 4-Glucuronide is unique due to its specific metabolic pathway and the role it plays in the biotransformation of propyl paraben. While other paraben glucuronides share similar metabolic processes, the specific structure and properties of this compound make it a distinct compound of interest in toxicology and environmental studies .

Properties

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

IUPAC Name

(2S,3S,6S)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C16H20O9/c1-2-7-23-15(22)8-3-5-9(6-4-8)24-16-12(19)10(17)11(18)13(25-16)14(20)21/h3-6,10-13,16-19H,2,7H2,1H3,(H,20,21)/t10?,11-,12?,13-,16+/m0/s1

InChI Key

HVFINIMQRFKIPD-RGESMDCXSA-N

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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